1-{3-[(Naphthalen-2-yloxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine
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Overview
Description
1-{3-[(Naphthalen-2-yloxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(Naphthalen-2-yloxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of naphthalen-2-yloxyacetic acid hydrazide with a suitable nitrile oxide precursor under acidic conditions to form the oxadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-{3-[(Naphthalen-2-yloxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Formation of oxadiazole oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with different functional groups.
Scientific Research Applications
1-{3-[(Naphthalen-2-yloxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antimalarial agent by inhibiting Plasmodium falciparum dihydrofolate reductase.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{3-[(Naphthalen-2-yloxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine involves its interaction with specific molecular targets. For instance, as an antimalarial agent, it inhibits the enzyme dihydrofolate reductase in Plasmodium falciparum, thereby disrupting the folate pathway essential for parasite survival . The compound’s antifungal activity is attributed to its ability to inhibit cytochrome P450 lanosterol 14α-demethylase, an enzyme crucial for ergosterol synthesis in fungal cells .
Comparison with Similar Compounds
Similar Compounds
1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride: This compound is structurally similar and is used to study β2-adrenergic receptor activation.
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Hydrochloride: Another related compound used in medicinal chemistry.
Uniqueness
1-{3-[(Naphthalen-2-yloxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its versatility in undergoing various chemical reactions make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C14H13N3O2 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
[3-(naphthalen-2-yloxymethyl)-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C14H13N3O2/c15-8-14-16-13(17-19-14)9-18-12-6-5-10-3-1-2-4-11(10)7-12/h1-7H,8-9,15H2 |
InChI Key |
MQDZEDLJQYZCEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=NOC(=N3)CN |
Origin of Product |
United States |
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